Maturin

Descripción general

Descripción

Maturin is a natural product found in Trichilia martiana and Senecio coronatus with data available.

Aplicaciones Científicas De Investigación

1. Role in Neural Development

Maturin has been identified as a crucial protein in the process of primary neurogenesis, the earliest stage of neural development in the embryonic neural plate. It is expressed throughout the early nervous system, particularly in differentiating neurons. Its expression can be induced by proneural transcription factors such as Neurog2, Neurod1, and Ebf3. This compound's overexpression promotes neurogenesis, while its loss-of-function hinders the differentiation of neuronal progenitors. This suggests this compound's essential role in the proneural pathway regulating neural differentiation (Martinez-de Luna et al., 2013).

2. Implications in Cardiomyocyte Maturation

Studies on this compound have also extended to the field of cardiomyocyte maturation. This compound has been identified in the context of improving the physiological function of human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). The use of this compound in metabolic maturation media has shown to enhance the function, survival, and structural integrity of iPSC-CMs in disease modeling, such as long QT syndrome and dilated cardiomyopathy. This suggests its potential in increasing the fidelity of iPSC-CMs as disease models (Feyen et al., 2020).

Propiedades

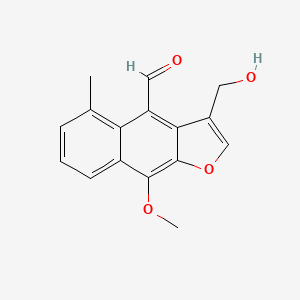

IUPAC Name |

3-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-9-4-3-5-11-13(9)12(7-18)14-10(6-17)8-20-16(14)15(11)19-2/h3-5,7-8,17H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLXDYDRZKRTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C(=C2C=O)C(=CO3)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

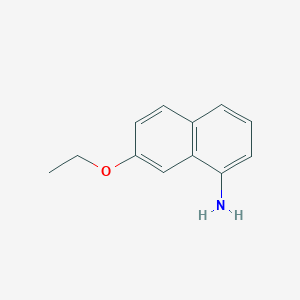

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

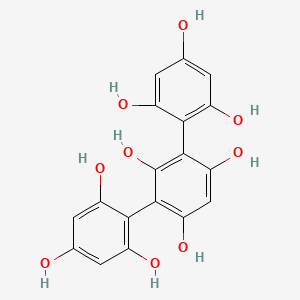

Feasible Synthetic Routes

Q1: What is Maturin's primary biological activity?

A1: this compound acetate, a furanoeremophilane-type sesquiterpene, has demonstrated significant anti-inflammatory effects. [, ]

Q2: How does this compound acetate exert its anti-inflammatory effects?

A2: Research suggests that this compound acetate inhibits the production of pro-inflammatory cytokines, TNF-α and IL-1β, by activated macrophages. In one study, a concentration of 75 µg/ml of this compound acetate inhibited TNF-α production by 80% and IL-1β by over 85%. []

Q3: Are there any in vivo studies supporting this compound acetate's anti-inflammatory activity?

A3: Yes, this compound acetate has shown efficacy in several in vivo models:

- TPA-Induced Ear Edema: Topical application inhibited 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema by 75% and reduced myeloperoxidase enzyme levels in inflamed tissue. []

- Carrageenan-Induced Inflammation: Showed significant inhibition (58.95%) of carrageenan-induced inflammation at the 1-hour mark, with effects persisting for up to 5 hours. []

Q4: Does this compound acetate interact with any specific molecular targets?

A4: While the precise molecular targets are still under investigation, computational analysis suggests that this compound, specifically cacalol, may interact with the this compound Neural Progenitor Differentiation Regulator (Mturn). This protein is known to regulate the activity of the NF-κB transcription factor, a key player in inflammatory responses. []

Q5: What is the molecular formula and weight of this compound acetate?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound acetate. Further investigation into the full research papers or chemical databases would be required for this information.

Q6: Have there been any attempts to synthesize this compound acetate?

A6: The provided abstracts do not mention any attempts at synthetic production of this compound acetate. This could be a potential area for future research.

Q7: What is the natural source of this compound acetate?

A7: this compound acetate is primarily isolated from the roots of Psacalium peltatum (Kunth) Cass., a medicinal plant endemic to central Mexico. It has also been identified in other Mexican species like Psacalium beamanii, Roldana angulifolia, and Trichilia cuneata. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)

![3,4-Dihydro-2H-benzo[1,4]thiazine-6-carbaldehyde](/img/structure/B3329644.png)

![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)